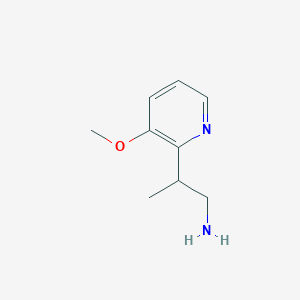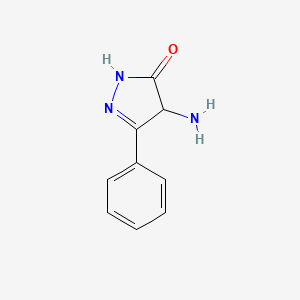
N-(furan-2-ylmethyl)-6-methylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(furan-2-ylmethyl)-6-methylpyridin-3-amine is an organic compound that features a furan ring and a pyridine ring connected by a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-6-methylpyridin-3-amine typically involves the reaction of 2-furancarboxaldehyde with 6-methyl-3-aminopyridine. The reaction is carried out under mild conditions, often using a solvent such as ethanol or methanol. The mixture is heated to reflux for several hours, allowing the formation of the desired product. The crude product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
化学反応の分析
Types of Reactions
N-(furan-2-ylmethyl)-6-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Nitro and halogenated pyridine derivatives.
科学的研究の応用
N-(furan-2-ylmethyl)-6-methylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of N-(furan-2-ylmethyl)-6-methylpyridin-3-amine involves its interaction with various molecular targets. The furan and pyridine rings can participate in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions. Additionally, the compound can form hydrogen bonds with amino acid residues, further stabilizing its binding to target proteins .
類似化合物との比較
Similar Compounds
- N-(furan-2-ylmethyl)-2-aminopyridine
- N-(furan-2-ylmethyl)-4-methylpyridin-3-amine
- N-(furan-2-ylmethyl)-6-chloropyridin-3-amine
Uniqueness
N-(furan-2-ylmethyl)-6-methylpyridin-3-amine is unique due to the presence of both a furan ring and a methyl-substituted pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as a pharmacophore further distinguish it from similar compounds .
特性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
N-(furan-2-ylmethyl)-6-methylpyridin-3-amine |
InChI |
InChI=1S/C11H12N2O/c1-9-4-5-10(7-12-9)13-8-11-3-2-6-14-11/h2-7,13H,8H2,1H3 |
InChIキー |
UJSJHZJHMOXCOF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)NCC2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-Chloro-1-(piperidin-3-yl)-1H-imidazol-5-yl]acetonitrile](/img/structure/B13246928.png)
![2-Fluoro-6-{[3-(methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B13246935.png)
![(1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol](/img/structure/B13246936.png)
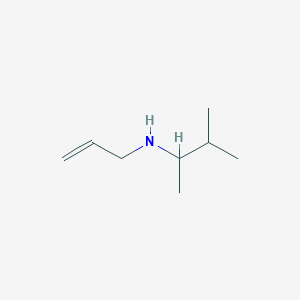
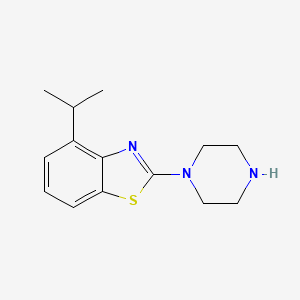
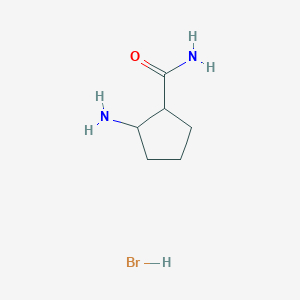
![2-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B13246969.png)
![2-[2-(3-Fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13246971.png)


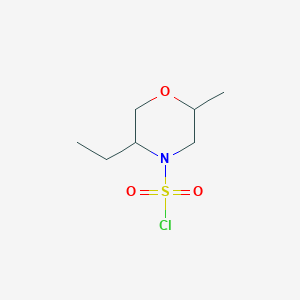
![Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-4-yl)methyl]amine](/img/structure/B13247006.png)
